The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 440.54 g/mol. This compound is classified as a thienopyrimidine derivative, which is known for its biological activity against various targets in cellular processes.
The synthesis of this compound typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions for each step can vary based on the desired yield and purity of the final product.
The molecular structure of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can be represented using several notations:
InChI=1S/C21H20N4O3S2/c1-12-4-5-15(8-13(12)2)10-25-20(27)19-16(6-7-29-19)22-21(25)30-11-18(26)23-17-9-14(3)28-24-17/h4-9H,10-11H2,1-3H3,(H,23,24,26)
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NOC(=C4)C)C
These representations provide insight into the compound's connectivity and stereochemistry.
The compound can participate in various chemical reactions due to its functional groups:
Each reaction type can be optimized based on conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for this compound primarily relates to its role as an inhibitor of key enzymes involved in nucleotide synthesis. Specifically:
These actions suggest potential applications in cancer therapy by disrupting rapidly dividing cells' ability to synthesize DNA.
Key physical and chemical properties include:
Additional analyses such as spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry) are essential for confirming structure and purity.
This compound has promising applications in scientific research:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8